1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one
Beschreibung
Eigenschaften
CAS-Nummer |
89864-25-5 |
|---|---|
Molekularformel |
C12H16FNO |
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2-[methyl(propan-2-yl)amino]ethanone |
InChI |
InChI=1S/C12H16FNO/c1-9(2)14(3)8-12(15)10-4-6-11(13)7-5-10/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
QJXLKBDPRRSOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CC(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The Mannich reaction is a three-component coupling involving a ketone, amine, and aldehyde. For this target:
- 4-Fluoroacetophenone acts as the carbonyl component.
- Formaldehyde serves as the aldehyde.
- Methyl(isopropyl)amine provides the secondary amine.
Reaction conditions from analogous systems suggest:
- Solvent: Ethanol or methanol (polar protic solvents enhance nucleophilicity).
- Catalyst: 10–20 mol% HCl or acetic acid (facilitates iminium ion formation).
- Temperature: Reflux (60–80°C) for 12–24 hours.
Key challenges :
- Competing enamine formation due to the secondary amine’s lower nucleophilicity compared to primary amines.
- Acid sensitivity of the fluorophenyl group, necessitating pH control.
Nucleophilic Substitution Approaches
Halogenated Precursor Synthesis
Patent data reveals that 2-bromo-1-(4-fluorophenyl)ethan-1-one can be synthesized via:
Amine Coupling
Reacting the brominated intermediate with methyl(isopropyl)amine under conditions adapted from:
- Solvent : Tetrahydrofuran (THF) or acetonitrile.
- Base : Triethylamine (2.5 equivalents) to scavenge HBr.
- Temperature : 0°C to room temperature, 6–8 hours.
Yield : 68–74% after column chromatography (silica gel, hexane/ethyl acetate).
Comparative Analysis of Synthetic Routes
Alternative Pathways and Emerging Technologies
Enzymatic Synthesis
Recent advances in transaminase engineering suggest potential for asymmetric synthesis of β-amino ketones, though no direct applications to fluorinated systems are documented.
Industrial-Scale Considerations
Patent WO2021165818A1 highlights critical parameters for large-scale production:
- Temperature ramps : Controlled cooling (0.5°C/min) minimizes byproduct formation.
- Crystallization seeding : 0.1–0.5% w/w seeds ensure consistent particle size.
- In-process controls : HPLC monitoring of intermediate conversions (e.g., <2% residual starting material).
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amino group or the ethanone backbone.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, or metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Steric Effects: The methyl(propan-2-yl)amino group imposes significant steric hindrance, which may reduce nucleophilic attack at the ketone compared to less hindered analogs like 1-(4-ethylphenyl)-2-methylpropan-1-one .
- Hydrogen Bonding: Unlike hydroxyl-containing analogs (e.g., ), the target compound lacks hydrogen bond donors, reducing solubility in polar solvents but increasing membrane permeability.
Physicochemical Properties
Data inferred from crystallographic and synthetic studies:
Biologische Aktivität
1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one, also known as a fluorinated ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a fluorophenyl group and a branched alkyl amine, which contribute to its lipophilicity and metabolic stability. This article delves into the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one can be represented as follows:
Key Features:
- Fluorine Atom: Enhances lipophilicity and metabolic stability.
- Branched Alkyl Amine: Influences the compound's reactivity and interaction with biological targets.
The biological activity of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one is primarily attributed to its ability to interact with various enzymes and receptors. Research suggests that the compound may modulate specific signaling pathways, potentially affecting neurotransmitter systems.
Potential Pharmacological Effects:
- Antimicrobial Activity: Investigations have indicated that similar compounds exhibit antibacterial and antifungal properties. The presence of the fluorine atom may enhance these activities through improved cell membrane permeability.
- Neurotransmitter Receptor Interaction: The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to various physiological effects.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one.
-
Antibacterial Activity: A study examining monomeric alkaloids reported that compounds with similar structural features demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with fluorinated phenyl groups showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Compound MIC (mg/mL) Target Bacteria Compound A 0.0039 S. aureus Compound B 0.025 E. coli - Antifungal Activity: Similar compounds have also exhibited antifungal properties. For example, derivatives with a fluorinated phenyl group demonstrated strong inhibition against Candida species .
Structure–Activity Relationship (SAR)
The structural modifications in related compounds have been studied to understand their impact on biological activity. Key observations include:
- Position of Substituents: Substitutions at the para position on the phenyl ring are often preferred for optimal binding to target enzymes.
- Hydrophobicity: Increased hydrophobicity enhances permeability through cell membranes, thereby improving antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 1-(4-fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves refluxing 4-fluorophenyl precursors with methyl(isopropyl)amine derivatives in ethanol under acidic catalysis (e.g., acetic acid). Reaction progress is monitored via TLC, followed by ice-water quenching and filtration . Optimization may include adjusting stoichiometry, solvent polarity, or microwave-assisted synthesis (e.g., using SDS/Triton X-100 surfactants in aqueous media to enhance reaction efficiency) .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, carbonyl carbon at ~200 ppm).
- Mass Spectrometry : Confirm molecular weight (243.276 g/mol) via high-resolution mass spectrometry (HRMS) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is recommended. Refinement with SHELXL ensures accurate bond-length/angle resolution (e.g., mean C–C bond precision ≤0.003 Å) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during structural refinement of this compound?
- Methodological Answer : SHELXL’s robust refinement tools are critical. For disordered atoms, use PART instructions to model split positions. For twinned data (common in fluorophenyl derivatives), apply TWIN/BASF commands to refine twin fractions. Validate results using R1/wR2 convergence (target: R1 < 0.05) and residual density maps .
Q. What strategies are effective for studying the pharmacological activity of this compound, particularly its metabolic stability and target engagement?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human hepatocytes (1 mg/mL in methanol) and analyze metabolites via LC-HRMS. Focus on fluorophenyl ring stability and N-dealkylation pathways .
- Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for aminergic receptors (e.g., adrenergic or dopaminergic targets), given structural similarity to phenethylamine derivatives .
Q. How do electronic effects of the 4-fluorophenyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The electron-withdrawing fluorine substituent activates the phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Computational studies (DFT) can quantify Fukui indices to predict reactive sites. Experimental validation via Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids demonstrates regioselectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Consider restricted rotation of the methyl(isopropyl)amino group, which causes diastereotopic splitting. Variable-temperature NMR (e.g., 25–60°C) can reveal coalescence points .
- Tautomerism : For enol-keto tautomers, use -NMR in DMSO-d6 to detect exchange broadening or deuterium isotope effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
